molecular formula C12H12FN3OS B12854665 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide

Cat. No.: B12854665
M. Wt: 265.31 g/mol
InChI Key: OZIYNHGVNRKWBO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Amination: The introduction of the 4-fluoro-phenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole derivative in the presence of a suitable base such as potassium carbonate.

    Amidation: The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the thiazole derivative with propionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propionamide, converting it to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Methyl-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a methyl group instead of fluorine.

    2-(4-Nitro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide enhances its stability, bioavailability, and binding affinity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and scientific research.

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H12FN3OS/c1-8(11(17)16-12-14-6-7-18-12)15-10-4-2-9(13)3-5-10/h2-8,15H,1H3,(H,14,16,17)

InChI Key

OZIYNHGVNRKWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)F

Origin of Product

United States

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